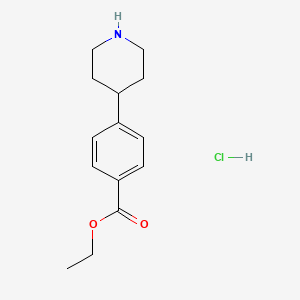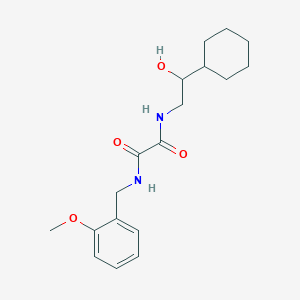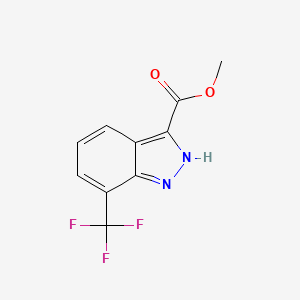
Methyl 7-(trifluoromethyl)-1H-indazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The trifluoromethyl group is a functional group that has the formula -CF3. It is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom with a fluorine atom . Compounds with this group are a subclass of the organofluorines .
Synthesis Analysis
Various methods exist to introduce the trifluoromethyl functionality. Carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride. Trifluoromethyl ethers and trifluoromethyl aromatics are converted into trifluoromethyl compounds by treatment with antimony trifluoride/antimony pentachloride .Molecular Structure Analysis
The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . This property can influence the molecular structure and reactivity of compounds containing the trifluoromethyl group.Chemical Reactions Analysis
Trifluoromethyl-substituted compounds are often strong acids, such as trifluoromethanesulfonic acid and trifluoroacetic acid . Conversely, the trifluoromethyl group lowers the basicity of compounds like trifluoroethanol .Physical and Chemical Properties Analysis
The trifluoromethyl group has unique physicochemical properties due to the combination of the unique properties of the fluorine atom and the unique characteristics of the pyridine moiety . These properties can influence the solubility, stability, and reactivity of trifluoromethyl-containing compounds.Applications De Recherche Scientifique
Antitumor Activity
Methyl 7-(trifluoromethyl)-1H-indazole-3-carboxylate derivatives have been synthesized and evaluated for their potential as antitumor agents. For instance, compounds have shown activity against L-1210 and P388 leukemia, indicating the potential of these derivatives in cancer treatment research. This illustrates the compound's relevance in developing novel therapeutic strategies against cancer (Stevens et al., 1984).
Supramolecular Interactions
The structure and supramolecular interactions of this compound and related compounds have been explored through techniques such as X-ray crystallography and multinuclear magnetic resonance spectroscopy. These studies provide insights into the compound's behavior and interactions at the molecular level, which is crucial for the design of materials and pharmaceuticals with specific properties (Teichert et al., 2007).
Click Chemistry Applications
Research into the applications of click chemistry, where this compound could potentially be involved, highlights the technique's versatility in creating a wide array of substances, including polymers and pharmaceuticals. This area of study emphasizes the practicality and reliability of using such compounds in synthesizing new materials and drugs with high specificity and efficiency (Kolb & Sharpless, 2003).
Anticancer and Antibacterial Activities
The compound's derivatives have been synthesized and tested for their anticancer and antibacterial activities. This research points towards the potential use of these derivatives in developing new treatments for cancer and bacterial infections, showcasing the compound's application in medicinal chemistry (Salehi et al., 2016).
Mécanisme D'action
Target of Action
Compounds containing trifluoromethyl groups have been found in various fda-approved drugs . These compounds often exhibit numerous pharmacological activities, suggesting a wide range of potential targets .
Mode of Action
Trifluoromethyl-containing compounds are known to interact with their targets in unique ways due to the presence of the trifluoromethyl group . The trifluoromethyl group can enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency .
Biochemical Pathways
It’s worth noting that the microbial degradation of fluorinated drugs has been studied, and these drugs can have impacts on various biochemical pathways .
Pharmacokinetics
The trifluoromethyl group is known to enhance the metabolic stability of drugs , which could potentially impact the bioavailability of Methyl 7-(trifluoromethyl)-1H-indazole-3-carboxylate.
Result of Action
Trifluoromethyl-containing compounds have been associated with a wide range of biological activities .
Action Environment
It’s worth noting that the trifluoromethyl group can enhance the stability of drugs , which could potentially influence the compound’s action under various environmental conditions.
Safety and Hazards
Trifluoromethyl-containing compounds can be hazardous. For example, methyl trifluoromethanesulfonate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, and it can cause skin burns, eye damage, and respiratory irritation .
Orientations Futures
Trifluoromethyl-containing compounds have found use in various fields, including pharmaceuticals and agrochemicals . The development of new potent and target-specific drugs containing the trifluoromethyl group is an emerging area of research . It is expected that many novel applications of trifluoromethyl-containing compounds will be discovered in the future .
Propriétés
IUPAC Name |
methyl 7-(trifluoromethyl)-2H-indazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O2/c1-17-9(16)8-5-3-2-4-6(10(11,12)13)7(5)14-15-8/h2-4H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEJLGIIAPUGJEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=CC=C(C2=NN1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2924307.png)
![1-[1-(3-phenyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole](/img/structure/B2924309.png)
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(3-methylbutyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2924310.png)
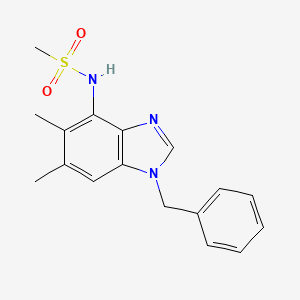
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2924316.png)
![4-(2-(3-(4-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzamide](/img/structure/B2924317.png)
![4-Fluoro-5-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2924318.png)
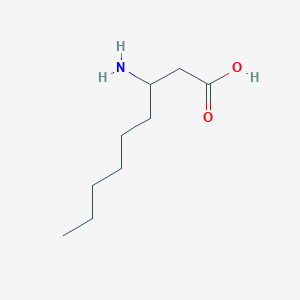
![(2Z)-3-[2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]-2-(3,4-dichlorophenyl)prop-2-enenitrile](/img/structure/B2924321.png)
![7-Isopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydro-pyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2924322.png)
![(2Z)-N-acetyl-6-chloro-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2924325.png)
